Bis(dodecanoyloxy)(dipropyl)stannane

Description

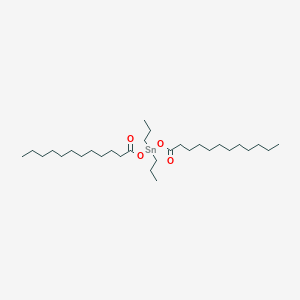

Bis(dodecanoyloxy)(dipropyl)stannane is an organotin compound characterized by a central tin atom bonded to two propyl groups and two dodecanoyloxy (laurate) groups. Its molecular formula is C28H54O4Sn, and it belongs to a class of organometallic compounds widely studied for applications in catalysis, polymer stabilization, and antimicrobial agents . The compound’s structure combines lipophilic alkyl chains (propyl) with long acyloxy groups (dodecanoyloxy), influencing its solubility, reactivity, and biological interactions.

Properties

CAS No. |

61133-54-8 |

|---|---|

Molecular Formula |

C30H60O4Sn |

Molecular Weight |

603.5 g/mol |

IUPAC Name |

[dodecanoyloxy(dipropyl)stannyl] dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-2;/h2*2-11H2,1H3,(H,13,14);2*1,3H2,2H3;/q;;;;+2/p-2 |

InChI Key |

HOXFOHAJUUOTKU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(dodecanoyloxy)(dipropyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Bis(dodecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.

Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

Substitution: The dodecanoyloxy groups can be substituted with other organic groups, leading to the formation of different organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids and bases

Scientific Research Applications

Bis(dodecanoyloxy)(dipropyl)stannane has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential use in drug delivery systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used as a stabilizer in the production of PVC plastics and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Bis(dodecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets in chemical reactions. As a catalyst, it facilitates the formation of chemical bonds by lowering the activation energy of the reaction. The compound’s molecular structure allows it to interact with various substrates, promoting the desired chemical transformations .

Comparison with Similar Compounds

Structural Analogues: Alkyl and Acyloxy Substituent Variations

Organotin compounds exhibit diverse properties depending on their substituents. Key structural analogues include:

Key Observations :

- Acyloxy Chain Impact: Compounds with longer acyloxy chains (e.g., hexadecanoyloxy in ) demonstrate higher lipophilicity, which correlates with improved membrane permeability and bioactivity in antimicrobial assays .

Physical and Chemical Properties

- Solubility and Boiling Points: The dipropyl groups in this compound contribute to moderate water solubility compared to dibutyl variants, which are more hydrophobic. This trend mirrors observations in isomers like dipropyl ether and 1-hexanol, where alkyl chain length and functional groups dictate solubility and boiling points .

- Thermal Stability: Dibutylbis(dodecanoyloxy)stannane (CAS 1185-69-9) is used as a stabilizer (L 101) in polymers, suggesting superior thermal resistance compared to dipropyl analogues, which may degrade faster under high temperatures .

Synergistic Effects in Composite Materials

Compounds like 1,2-Benzenedicarboxylic acid dipropyl ester (a dipropyl ester) show altered reactivity when integrated into nanocomposites, as seen in Enantia chlorantha-derived nanoparticles . This compound could similarly exhibit enhanced bioactivity in composite formulations due to synergistic interactions with metal nanoparticles or polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.